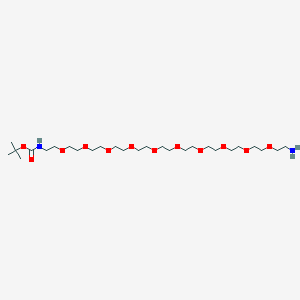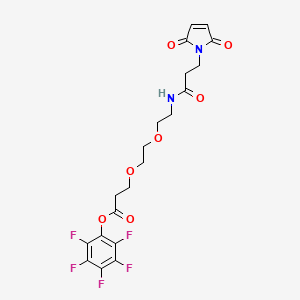
HS-Peg5-CH2CH2NH2
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
HS-Peg5-CH2CH2NH2 is a PEG-based linker for PROTACs . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . These targets can vary depending on the specific PROTAC molecule that the this compound is part of .
Mode of Action
This compound, as a part of a PROTAC molecule, joins two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule, therefore, forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound enables selective degradation of target proteins .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By forming a bridge between the E3 ubiquitin ligase and the target protein, it enables the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to a decrease in the levels of the target protein within the cell .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the PROTAC, and the susceptibility of the target protein to ubiquitination and degradation can all influence the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
HS-Peg5-CH2CH2NH2 plays a significant role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes and proteins within the cell, primarily E3 ubiquitin ligase and the target protein . The nature of these interactions is primarily binding, leading to the formation of PROTACs .
Cellular Effects
This compound influences cell function by enabling selective protein degradation . This process can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
As a PEG-based linker, it is expected to have good stability and low degradation .
Metabolic Pathways
Given its role in the formation of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg5-CH2CH2NH2 typically involves the reaction of a thiol-terminated PEG with an amine-terminated compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the thiol-amine coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solvent form to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
HS-Peg5-CH2CH2NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Major Products
Oxidation: Disulfides are the major products formed.
Substitution: Depending on the reagents used, various substituted amines and thiols can be produced.
Applications De Recherche Scientifique
HS-Peg5-CH2CH2NH2 is widely used in scientific research, particularly in the following fields:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Used in cell biology to study protein interactions and degradation pathways.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Comparaison Avec Des Composés Similaires
Similar Compounds
HS-Peg4-CH2CH2NH2: A shorter PEG linker with similar properties.
HS-Peg6-CH2CH2NH2: A longer PEG linker with extended flexibility.
HS-Peg5-CH2CH2OH: Similar structure but with a hydroxyl group instead of an amine
Uniqueness
HS-Peg5-CH2CH2NH2 is unique due to its optimal PEG length, which provides a balance between flexibility and stability, making it highly effective in forming PROTACs and facilitating selective protein degradation .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWLYNJZRFYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)




![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)





